

# An In-depth Technical Guide to O-Desmethyl Urapidil (CAS: 91453-03-1)

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *O-Desmethyl Urapidil*

CAS No.: 91453-03-1

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For Researchers, Scientists, and Drug Development Professionals

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **O-Desmethyl Urapidil**, a key metabolite of the antihypertensive drug Urapidil. As a crucial reference standard in pharmaceutical research and development, a thorough understanding of its chemical and pharmacological properties is essential for accurate analytical method development, metabolic studies, and impurity profiling. This document moves beyond a simple recitation of facts to provide actionable insights and detailed methodologies grounded in established scientific principles.

## Introduction: The Significance of a Metabolite

**O-Desmethyl Urapidil** emerges from the in vivo biotransformation of Urapidil, a peripherally acting  $\alpha$ 1-adrenoceptor antagonist and a centrally acting 5-HT<sub>1A</sub> receptor agonist used in the management of hypertension.<sup>[1][2][3]</sup> The study of such metabolites is a cornerstone of drug development, providing critical information on a drug's efficacy, safety, and pharmacokinetic profile. **O-Desmethyl Urapidil**, while a minor metabolite in humans, plays a significant role in

preclinical studies and is an important impurity to monitor during the synthesis of the parent drug.[1] Its presence and biological activity necessitate its characterization and the availability of a high-purity reference standard for analytical and pharmacological investigations.[1]

## Physicochemical Properties: A Foundation for Analysis

A precise understanding of the physicochemical properties of **O-Desmethyl Urapidil** is fundamental for the development of robust analytical methods and for predicting its behavior in biological systems.

### Core Chemical Identity

Property	Value	Source
CAS Number	91453-03-1	[4]
IUPAC Name	6-((3-(4-(2-hydroxyphenyl)piperazin-1-yl)propyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione	[4]
Molecular Formula	C <sub>19</sub> H <sub>27</sub> N <sub>5</sub> O <sub>3</sub>	[4][5]
Molecular Weight	373.46 g/mol	[4][5]

### Spectroscopic and Physical Data

While comprehensive, publicly available datasets for the following properties are limited, high-purity reference standards of **O-Desmethyl Urapidil** are commercially available from suppliers such as SynThink and Simson Pharma.[6] These suppliers typically provide a complete Certificate of Analysis with detailed spectroscopic data.

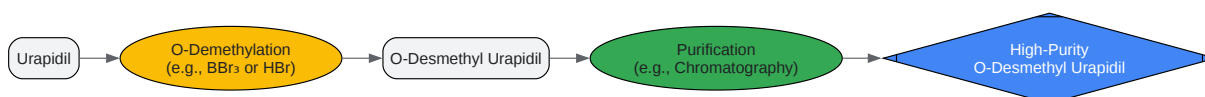
- **Melting Point:** Not publicly available. Expected to be a crystalline solid.
- **Solubility:** Solubility data is not widely published. Based on the structure, it is expected to have some solubility in organic solvents like DMSO and methanol.

- pKa: The pKa value is not readily available in the literature. The presence of a phenolic hydroxyl group and basic nitrogen atoms suggests it will have both acidic and basic pKa values.
- Spectroscopic Data:
  - $^1\text{H}$  and  $^{13}\text{C}$  NMR: Detailed NMR data is provided with the purchase of a reference standard. The spectra would confirm the presence of the uracil, piperazine, and hydroxyphenyl moieties.
  - Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight and a fragmentation pattern characteristic of the molecule's structure.
  - Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic peaks for the functional groups present, such as N-H, O-H, C=O, and C-N bonds.

## Synthesis and Manufacturing Considerations

The synthesis of **O-Desmethyl Urapidil** is not as extensively documented as that of its parent compound, Urapidil. However, a plausible synthetic route involves the O-demethylation of Urapidil.

## Conceptual Synthetic Workflow



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Caption: Conceptual workflow for the synthesis of **O-Desmethyl Urapidil** from Urapidil.

## Proposed Laboratory-Scale Synthesis Protocol

Objective: To synthesize **O-Desmethyl Urapidil** via demethylation of Urapidil. This protocol is a general guideline and should be optimized for specific laboratory conditions.

Materials:

- Urapidil
- Boron tribromide ( $\text{BBr}_3$ ) or Hydrobromic acid (HBr)
- Dichloromethane (DCM) or a suitable inert solvent
- Methanol
- Sodium bicarbonate solution
- Silica gel for column chromatography
- Appropriate deuterated solvents for NMR analysis

Procedure:

- **Reaction Setup:** In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Urapidil in anhydrous DCM.
- **Demethylation:** Cool the solution to a low temperature (e.g.,  $-78\text{ }^\circ\text{C}$  or  $0\text{ }^\circ\text{C}$ , depending on the chosen reagent). Slowly add a solution of  $\text{BBr}_3$  in DCM or concentrated HBr. The choice of reagent and temperature is critical to avoid side reactions.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for a specified time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Quenching:** Once the reaction is complete, carefully quench the reaction by the slow addition of methanol at a low temperature.
- **Work-up:** Neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the aqueous layer with DCM.

- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM).
- Characterization: Characterize the purified product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

## Pharmacological Profile: A Biologically Active Metabolite

While **O-Desmethyl Urapidil** is a minor metabolite in humans, it exhibits significant biological activity, which is crucial to consider in both preclinical and clinical contexts.

### Mechanism of Action

Like its parent compound, **O-Desmethyl Urapidil** is an antagonist at  $\alpha$ 1-adrenoceptors.[7] Blockade of these receptors in vascular smooth muscle leads to vasodilation and a reduction in blood pressure.

### Receptor Binding and Potency

A key study by Zech and colleagues (1989) investigated the  $\alpha$ 1-adrenoceptor antagonist potency of Urapidil and its metabolites.[7] The  $pA_2$  value, a measure of antagonist potency, was determined for **O-Desmethyl Urapidil**.

Compound	$\alpha$ 1-Adrenoceptor Antagonism ( $pA_2$ value)	Source
Urapidil	7.02	[7]
O-Desmethyl Urapidil (M2)	6.79	[7]
p-Hydroxylated Urapidil (M1)	5.69	[7]

These results indicate that **O-Desmethyl Urapidil** possesses a potent  $\alpha$ 1-adrenoceptor antagonist activity, comparable to that of Urapidil.[7] Information regarding its binding affinity to 5-HT1A receptors is not readily available in the literature, which represents a potential area for further research.

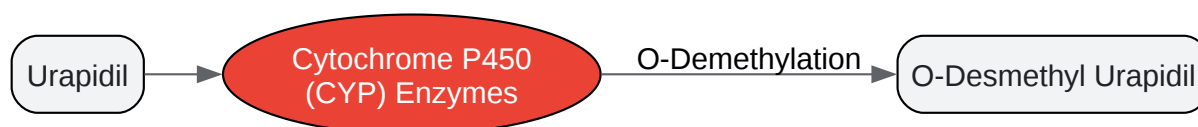
## In Vivo Effects

In vivo studies in rats have shown that **O-Desmethyl Urapidil** can lower blood pressure to a similar extent as Urapidil, although with a shorter duration of action.[7]

## Metabolism and Pharmacokinetics

The formation of **O-Desmethyl Urapidil** is a result of the phase I metabolism of Urapidil.

### Metabolic Pathway



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Caption: Metabolic conversion of Urapidil to **O-Desmethyl Urapidil**.

The O-demethylation of the methoxy group on the phenyl ring of Urapidil is catalyzed by the cytochrome P450 (CYP) enzyme system.[1][8] While the specific CYP isoforms responsible for this transformation have not been definitively identified in the literature, CYP3A4, CYP2D6, and CYP2C9 are common enzymes involved in the metabolism of many drugs and are potential candidates.[9][10]

## Species Differences

There are notable quantitative differences in the metabolism of Urapidil across species. In humans, the primary metabolite is p-hydroxylated Urapidil, with **O-Desmethyl Urapidil** being a minor metabolite.[7] In contrast, **O-Desmethyl Urapidil** is a more significant metabolite in rats.[7] These species-specific differences are a critical consideration when extrapolating preclinical data to humans.

## Analytical Methodologies: Quantification and Characterization

The accurate quantification of **O-Desmethyl Urapidil** in various matrices is essential for pharmacokinetic studies, impurity profiling, and quality control.

## Recommended Analytical Technique: UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice for the sensitive and selective quantification of **O-Desmethyl Urapidil** in biological matrices such as plasma.[\[11\]](#)[\[12\]](#)

## Step-by-Step UPLC-MS/MS Protocol for Plasma Samples

Objective: To provide a detailed, self-validating protocol for the quantification of **O-Desmethyl Urapidil** in human plasma. This method should be fully validated according to regulatory guidelines before implementation.

Materials:

- Human plasma (with anticoagulant, e.g., K<sub>2</sub>EDTA)
- **O-Desmethyl Urapidil** reference standard
- A suitable internal standard (IS), such as a stable isotope-labeled **O-Desmethyl Urapidil** (e.g., **O-Desmethyl Urapidil-d4**)[\[13\]](#)
- Acetonitrile (ACN)
- Methanol (MeOH)
- Formic acid (FA)
- Water (UPLC-grade)
- UPLC system with a reverse-phase column (e.g., C18)
- Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

- Standard and QC Sample Preparation:

- Prepare stock solutions of **O-Desmethyl Urapidil** and the IS in a suitable solvent (e.g., methanol).
- Prepare a series of calibration standards and quality control (QC) samples by spiking known concentrations of **O-Desmethyl Urapidil** into blank human plasma.
- Sample Preparation (Protein Precipitation):
  - To a 100  $\mu$ L aliquot of plasma sample (calibrator, QC, or unknown), add the internal standard solution.
  - Add a protein precipitating agent, such as acetonitrile (typically in a 3:1 or 4:1 ratio of ACN to plasma).
  - Vortex mix thoroughly for approximately 1 minute.
  - Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
  - Transfer the supernatant to a clean tube or a 96-well plate.
  - Evaporate the supernatant to dryness under a gentle stream of nitrogen.
  - Reconstitute the residue in the mobile phase.
- UPLC Conditions:
  - Column: A sub-2  $\mu$ m particle size reverse-phase column (e.g., Acquity UPLC HSS T3).
  - Mobile Phase A: Water with 0.1% formic acid.
  - Mobile Phase B: Acetonitrile with 0.1% formic acid.
  - Gradient Elution: Develop a gradient elution program to achieve good separation of **O-Desmethyl Urapidil** and the IS from endogenous plasma components.
  - Flow Rate: A typical flow rate for UPLC is 0.4-0.6 mL/min.
  - Injection Volume: 5-10  $\mu$ L.

- MS/MS Conditions:
  - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  - Detection Mode: Multiple Reaction Monitoring (MRM).
  - MRM Transitions:
    - **O-Desmethyl Urapidil**: Determine the precursor ion (e.g.,  $[M+H]^+$ ) and a stable product ion.
    - Internal Standard: Determine the precursor and product ions for the IS.
  - Optimization: Optimize MS parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.
- Data Analysis:
  - Integrate the peak areas for **O-Desmethyl Urapidil** and the IS.
  - Calculate the peak area ratio of the analyte to the IS.
  - Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
  - Determine the concentration of **O-Desmethyl Urapidil** in the QC and unknown samples from the calibration curve.

## Method Validation

The analytical method must be validated for:

- Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS.
- Linearity: The range over which the assay is accurate and precise.
- Accuracy and Precision: Intra- and inter-day variability.

- Matrix Effect: The effect of plasma components on the ionization of the analyte and IS.
- Recovery: The efficiency of the extraction process.
- Stability: Stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term).

## Conclusion and Future Directions

**O-Desmethyl Urapidil** is a biologically active metabolite of Urapidil with significant  $\alpha$ 1-adrenoceptor antagonist activity. A thorough understanding of its chemical properties, synthesis, pharmacology, and analysis is critical for researchers and drug development professionals. While much is known, further research into its 5-HT<sub>1A</sub> receptor binding affinity and the specific CYP450 isoforms responsible for its formation would provide a more complete picture of its role in the overall pharmacological profile of Urapidil. The methodologies outlined in this guide provide a solid foundation for conducting such investigations with scientific rigor.

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